molecular formula C10H13N3O4 B2831121 Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate CAS No. 1820613-80-6

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

Cat. No.: B2831121
CAS No.: 1820613-80-6
M. Wt: 239.231
InChI Key: QFCVJPWYAKLCNM-UHFFFAOYSA-N
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Description

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is an organic compound with the molecular formula C10H13N3O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical structure, which includes a nitro group, a propylamino group, and a carboxylate ester group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate typically involves the following steps:

    Nitration: The introduction of a nitro group into the pyridine ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with a propyl halide (e.g., propyl bromide) to introduce the propylamino group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The propylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 5-amino-6-(propylamino)pyridine-3-carboxylate.

    Substitution: Formation of substituted pyridine derivatives.

    Hydrolysis: Formation of 5-nitro-6-(propylamino)pyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The propylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-nitro-2-(propylamino)pyridine-3-carboxylate: Similar structure but with the propylamino group at a different position on the pyridine ring.

    Methyl 5-nitro-6-(ethylamino)pyridine-3-carboxylate: Similar structure but with an ethylamino group instead of a propylamino group.

    Methyl 5-nitro-6-(methylamino)pyridine-3-carboxylate: Similar structure but with a methylamino group instead of a propylamino group.

Properties

IUPAC Name

methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-3-4-11-9-8(13(15)16)5-7(6-12-9)10(14)17-2/h5-6H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCVJPWYAKLCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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